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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)malonaldehyde

CAS No.: 74963-16-9

Cat. No.: B1621663

Get Quote

Technical Guide for Drug Development & Application Scientists

Executive Summary
2-(3-Chlorophenyl)malonaldehyde (CAS: 74963-16-9) is a "privileged scaffold precursor" in

medicinal chemistry.[1] It serves as a critical electrophilic synthon for constructing heterocycles

—specifically pyrimidines and pyrazoles—which are ubiquitous in kinase inhibitors (e.g., p38

MAP kinase, JAK inhibitors).[1]

Unlike simple aldehydes, this molecule exists in a dynamic tautomeric equilibrium that dictates

its solubility, stability, and reactivity profile.[1] This guide moves beyond basic data to provide a

mechanistic understanding of how to handle, synthesize, and deploy this reagent in high-value

organic synthesis.[1]

Structural Dynamics: The Tautomeric Equilibrium
Understanding the tautomerism of 2-arylmalonaldehydes is the single most important factor in

their successful application.[1]
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The molecule does not exist primarily as a "dialdehyde" in the solid state or in solution.[1] It

adopts a cis-enol form stabilized by a strong intramolecular hydrogen bond (Resonance-

Assisted Hydrogen Bond, RAHB).[1] This pseudo-cyclic structure lowers the polarity of the

molecule, enhancing its solubility in organic solvents and protecting the aldehyde carbons from

premature nucleophilic attack.

Tautomeric Pathway Diagram
The following diagram illustrates the equilibrium between the reactive dialdehyde and the

stabilized enol forms.

Dominant Species in Solution
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Caption: The Z-Enol form predominates in non-polar solvents due to intramolecular hydrogen

bonding (RAHB).

Physicochemical Profile
The following data aggregates experimental values and high-confidence predictions necessary

for assay development and formulation.
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Property Value / Description Context for Researchers

Molecular Weight 182.61 g/mol
Fragment-based drug

discovery (FBDD) compliant.[1]

Appearance White to pale yellow solid
Darkening indicates oxidation

or polymerization.[1]

Melting Point 107–109 °C

Sharp mp indicates high purity;

broad mp suggests keto-enol

mixtures or degradation.[1]

Solubility DMSO, DMF, MeOH, EtOH
High solubility in polar aprotic

solvents.[1]

Water Solubility Low / Sparingly Soluble

Requires co-solvent (e.g.,

DMSO) for biological assays.

[1]

pKa (Acidic) ~5.0 – 6.0 (Predicted)

The enolic proton is acidic.[1]

Deprotonation yields a stable

anionic species.[1]

LogP ~1.8 – 2.2
Moderate lipophilicity; cell-

permeable scaffold.[1]

Storage -20°C, Inert Atmosphere
Hygroscopic and prone to

oxidative degradation.[1]

Synthetic Protocol: Vilsmeier-Haack Formylation
The most robust route to 2-(3-chlorophenyl)malonaldehyde is the Vilsmeier-Haack

formylation of 3-chlorophenylacetic acid.[1] This method is preferred over direct arylation of

malonaldehyde due to higher yields and regiocontrol.[1]

Mechanism of Action[2][3][4][5][6][7]
Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium

ion).[1]

Enolization & Attack: The phenylacetic acid enolizes and attacks the Vilsmeier reagent.[1]
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Decarboxylation-Formylation: Through a cascade of addition-elimination and

decarboxylation, the bis-formylated species is generated.[1]

Hydrolysis: Acidic or basic workup releases the free malonaldehyde.[1]

Step-by-Step Workflow

Precursor:
3-Chlorophenylacetic Acid

2. Addition of Precursor
(Heat to 70-80°C, 4-6h)

Reagents:
POCl3 (2.5 eq) + DMF (excess)

1. Formation of Vilsmeier Reagent
(0°C to RT)

Intermediate:
Amino-acrolein Salt

3. Hydrolysis (Ice/Water + NaOH)
pH adjustment to ~4-5

Final Product:
2-(3-Chlorophenyl)malonaldehyde
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Caption: Vilsmeier-Haack synthetic route for conversion of phenylacetic acids to

arylmalonaldehydes.

Critical Experimental Notes
Temperature Control: The formation of the Vilsmeier reagent is exothermic.[1] POCl₃ must be

added dropwise to DMF at 0°C.[1]

Quenching: The hydrolysis step is violent.[1] Pour the reaction mixture into ice water, not the

other way around.

Purification: Recrystallization from ethanol/water is preferred over column chromatography,

as silica gel can sometimes degrade the enol form.[1]

Reactivity & Applications in Drug Discovery
The 1,3-dicarbonyl motif (masked as the enol) is a "linchpin" for heterocycle formation.[1]

A. Synthesis of Pyrimidines (Kinase Inhibitors)
Reaction with guanidines or amidines yields 2-amino-5-arylpyrimidines.[1]

Reagents: Guanidine HCl, Base (NaOEt or K₂CO₃), Ethanol, Reflux.[1]

Significance: This motif is structurally homologous to the ATP-binding hinge region of many

kinases.[1]

B. Synthesis of Pyrazoles
Reaction with hydrazines yields 4-arylpyrazoles.[1]

Reagents: Hydrazine hydrate (or substituted hydrazine), Ethanol, RT to Reflux.[1]

Significance: Used in anti-inflammatory agents and p38 MAP kinase inhibitors.[1]

C. Analytical Signatures (NMR)
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When characterizing the product, do not expect a simple aldehyde spectrum.[1]

¹H NMR (DMSO-d₆):

Enolic -OH: Broad singlet, typically

13.0 – 15.0 ppm (exchangeable with D₂O).[1]

Aldehyde/Vinyl Protons: Two singlets or a coalesced signal around

8.5 – 9.5 ppm, depending on the rate of tautomerization.[1]

Aromatic Region: Characteristic pattern for 3-substituted benzene (singlet, doublet, triplet,

doublet).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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